
1-O-hexadecyl-2-O-methyl-sn-glycerol
Overview
Description
1-O-hexadecyl-2-O-methyl-sn-glycerol, also known as 1-O-palmityl-2-O-methyl-sn-glycerol, is an alkylglycerol. It has palmityl (hexadecyl) and methyl groups located at positions 1 and 2 respectively . The molecular formula is C20H42O3 .
Synthesis Analysis
The synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol has been described in several studies . For instance, one method involves the reaction of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol, followed by deacetylation through methanolic hydrolysis .Molecular Structure Analysis
The molecular weight of 1-O-hexadecyl-2-O-methyl-sn-glycerol is 330.5 g/mol . The IUPAC name is (2S)-3-hexadecoxy-2-methoxypropan-1-ol . The InChI code and key are1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3/t20-/m0/s1 and XAWCMDFDFNRKGK-FQEVSTJZSA-N respectively . Chemical Reactions Analysis
While specific chemical reactions involving 1-O-hexadecyl-2-O-methyl-sn-glycerol are not detailed in the search results, it’s worth noting that this compound is a synthetic diacylglycerol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 19 . The exact mass and monoisotopic mass are 330.31339520 g/mol .Scientific Research Applications
Biochemical Assay Reagent
PMG is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s used in various biochemical assays to study the effects of this compound on different biological processes .
Cancer Research
PMG has been shown to inhibit epithelial cancer cell growth in a variety of cell lines . It exhibits clear cytotoxicity at higher concentrations . This makes it a valuable compound in cancer research, particularly in studying the mechanisms of cancer cell growth and proliferation .
Study of Glycosylated Antitumor Ether Lipids (GAELs)
PMG is classified as a glycosylated antitumor ether lipid (GAEL) . GAELs are a class of compounds that have shown promise in cancer treatment. The targets of PMG and related drugs, which are collectively classified as GAELs, are currently unknown . Therefore, PMG is used in research to understand the mode of action of GAELs .
Organic Synthesis
With its unique structure, PMG can be used in organic synthesis as a starting material or intermediate. Its molecular weight is 330.55 and its formula is C20H42O3 .
Biological Material
PMG can be used as a biological material in life science related research . It can be used in various experiments to understand its interaction with biological systems .
Study of Biochemical Processes
Given its biochemical properties, PMG can be used to study various biochemical processes. For example, it can be used to study lipid metabolism, signal transduction, and other processes where similar compounds are involved .
properties
IUPAC Name |
(2S)-3-hexadecoxy-2-methoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCMDFDFNRKGK-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-hexadecyl-2-O-methyl-sn-glycerol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



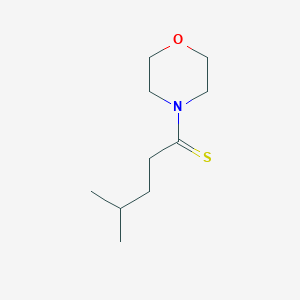
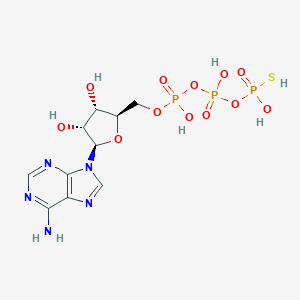
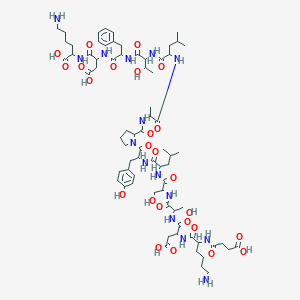

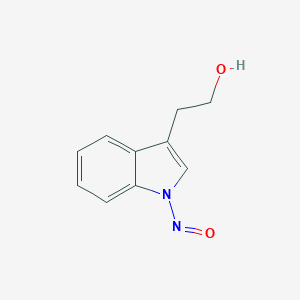
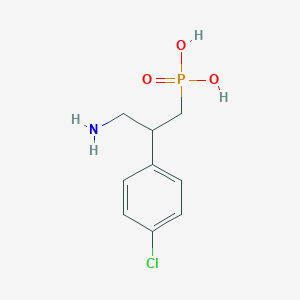
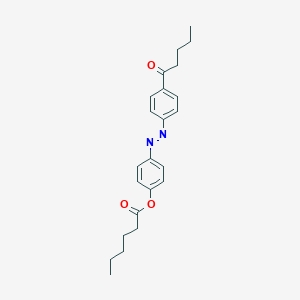
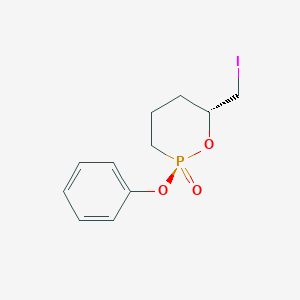
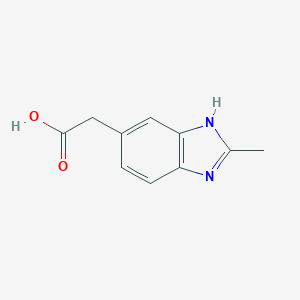
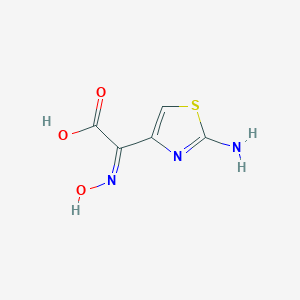
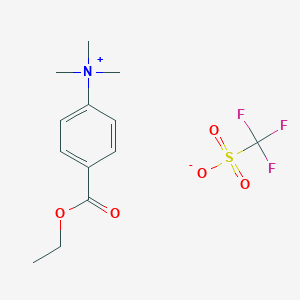
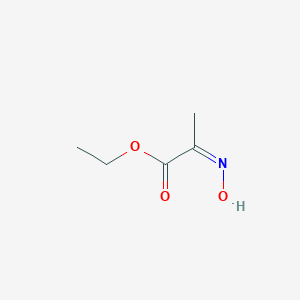
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)